Cas no 7040-43-9 (2-tert-Butylfuran)
2-tert-Butylfuran is a heterocyclic organic compound characterized by a furan ring substituted with a tert-butyl group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis and specialty chemical manufacturing. Its sterically hindered structure enhances stability, making it suitable for applications requiring controlled reactivity. The tert-butyl group imparts lipophilicity, improving solubility in nonpolar solvents, which is advantageous in formulations and catalytic processes. Additionally, 2-tert-Butylfuran serves as a precursor in the production of fragrances and flavoring agents due to its distinct aromatic properties. Its well-defined chemical properties and consistent purity make it a reliable choice for research and industrial applications.
2-tert-Butylfuran structure
Product Name:2-tert-Butylfuran
CAS No:7040-43-9
MF:C8H12O
MW:124.180282592773
CID:580011
PubChem ID:24864079
Update Time:2025-06-07
2-tert-Butylfuran Chemical and Physical Properties
Names and Identifiers
-
- Furan,2-(1,1-dimethylethyl)-
- 2-tert-Butylfuran
- 2-t-Butylfuran
- 2-tert-butyl-furan
- 2-tert-butylfurane
- 5-tert-butylfuran
- Furan,2-(1,1-dimethylethyl)
- 2-(tert-Butyl)furan
- Furan, 2-(1,1-dimethylethyl)-
- AT32628
- BGQBONSBNSNYIO-UHFFFAOYSA-N
- J-800086
- 7040-43-9
- SCHEMBL418090
- InChI=1/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H
- J-640085
- DTXSID50220675
- 2-tert-Butylfuran, 97%
- AKOS015912699
- DTXCID80143166
-
- MDL: MFCD00191881
- Inchi: 1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3
- InChI Key: BGQBONSBNSNYIO-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(C)(C)C
Computed Properties
- Exact Mass: 124.08900
- Monoisotopic Mass: 124.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 91.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 13.1
Experimental Properties
- Density: 0.871 g/mL at 25 °C(lit.)
- Boiling Point: 119-120 °C(lit.)
- Flash Point: Fahrenheit: 44.6 ° f
Celsius: 7 ° c - Refractive Index: n20/D 1.438(lit.)
- PSA: 13.14000
- LogP: 2.57710
2-tert-Butylfuran Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16
- HazardClass:3.1
- PackingGroup:II
- Packing Group:II
- Hazard Level:3.1
- Safety Term:3.1
- Packing Group:II
- Risk Phrases:R10
2-tert-Butylfuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 386278-1G |
2-tert-Butylfuran |
7040-43-9 | 97% | 1G |
753.2 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 386278-5G |
2-tert-Butylfuran |
7040-43-9 | 97% | 5G |
2631.93 | 2021-05-17 | |
| A2B Chem LLC | AH20195-1g |
2-TERT-BUTYLFURAN |
7040-43-9 | 97% | 1g |
$249.00 | 2024-04-19 | |
| A2B Chem LLC | AH20195-5g |
2-TERT-BUTYLFURAN |
7040-43-9 | 97% | 5g |
$771.00 | 2024-04-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-230670-1 g |
2-tert-Butylfuran, |
7040-43-9 | ≥97% | 1g |
¥887.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-230670-1g |
2-tert-Butylfuran, |
7040-43-9 | ≥97% | 1g |
¥887.00 | 2023-09-05 |
2-tert-Butylfuran Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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